Dimethylaminopropylene
CAS No.:
Cat. No.: VC14016320
Molecular Formula: C5H11N
Molecular Weight: 85.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11N |
|---|---|
| Molecular Weight | 85.15 g/mol |
| IUPAC Name | N,N-dimethylprop-1-en-1-amine |
| Standard InChI | InChI=1S/C5H11N/c1-4-5-6(2)3/h4-5H,1-3H3 |
| Standard InChI Key | NXBBFAKHXAMPOM-UHFFFAOYSA-N |
| Canonical SMILES | CC=CN(C)C |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Nomenclature
DMAPA () is a primary-secondary diamine featuring a three-carbon chain with a dimethylamino group and a primary amine terminus. Its IUPAC name, N,N-dimethylpropane-1,3-diamine, reflects this structure. The compound’s bifunctional nature enables its participation in nucleophilic reactions and hydrogen bonding, critical for its role in polymer and surfactant synthesis .
Physical and Chemical Properties
DMAPA exhibits the following key properties :
| Property | Value |
|---|---|
| Molecular Weight | 102.18 g/mol |
| Boiling Point | 132.1°C |
| Density | 0.812 g/mL at 25°C |
| Vapor Pressure | 5 mm Hg at 20°C |
| Flash Point | 90°F (32°C) |
| Refractive Index | 1.435–1.436 |
| Solubility | Miscible with water and organic solvents |
The compound’s high solubility in water and organic solvents facilitates its use in aqueous and non-aqueous systems. Its basicity () allows it to act as a catalyst in epoxy resin curing and polyurethane foam production .
Spectroscopic and Chromatographic Data
DMAPA’s IR spectrum shows characteristic N-H stretching vibrations at 3300–3500 cm and C-N stretches near 1200 cm. GC-MS analysis typically reveals a molecular ion peak at , with fragmentation patterns corresponding to the loss of methyl and amine groups .
Synthesis and Production Methods
Industrial Synthesis via Michael Addition and Hydrogenation
DMAPA is commercially produced through a two-step process :
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Michael Addition: Acrylonitrile reacts with dimethylamine (DMA) in an exothermic reaction to form 3-dimethylaminopropionitrile (DMAPN):
This step is conducted under reflux at 80–100°C, with water as a catalyst.
-
Catalytic Hydrogenation: DMAPN undergoes hydrogenation using Raney nickel or cobalt catalysts at 90°C and 30 bar :
The reaction yields DMAPA with >95% purity, which is subsequently distilled to remove byproducts like bis-DMAPA .
Market Dynamics and Future Outlook
Global Market Segmentation
The DMAPA market is segmented by application and region :
| Application | 2037 Market Share (Projected) |
|---|---|
| Surfactants | 45% |
| Epoxy Hardeners | 25% |
| Water Treatment | 15% |
| Pharmaceuticals | 10% |
| Agrochemicals | 5% |
Asia-Pacific dominates with 40% market share, driven by India’s USD 171 billion textile sector and China’s expanding cosmetics industry. North America follows, leveraging its USD 736 billion personal care market .
Growth Drivers and Challenges
Drivers:
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Rising demand for bio-based surfactants.
-
Expansion of wastewater infrastructure in developing nations.
Challenges:
-
Volatile acrylonitrile prices (raw material).
-
Regulatory hurdles for sustainable production.
Innovations and Sustainable Alternatives
Research focuses on biocatalytic DMAPA synthesis using immobilized nitrilases, reducing reliance on petrochemical feedstocks. Green chemistry initiatives aim to replace DMAPA with less toxic alternatives like lysine-derived surfactants .
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